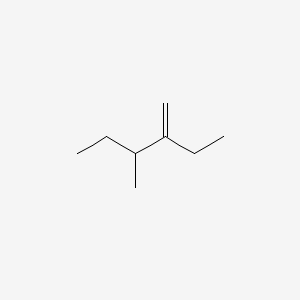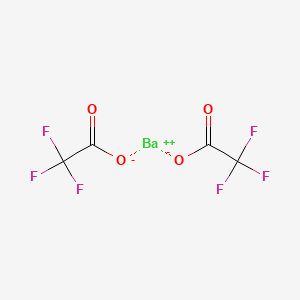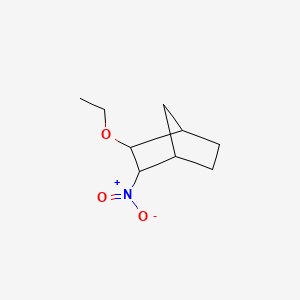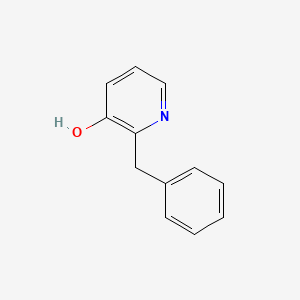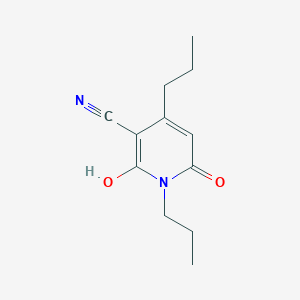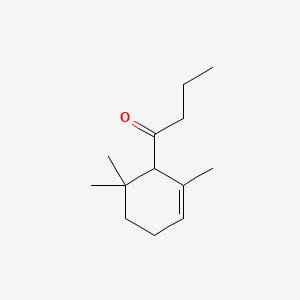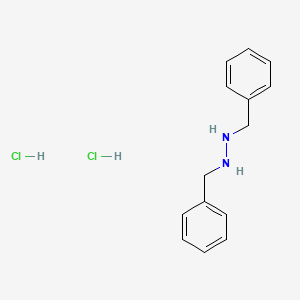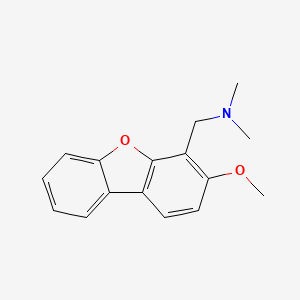
Oxiranecarbonitrile, 3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-(1-methylethyl)-, typically involves the reaction of an appropriate epoxide with a cyanide source under controlled conditions . One common method is the reaction of 3-(1-methylethyl)oxirane with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the cyanide ion attacks the less hindered carbon atom of the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of Oxiranecarbonitrile, 3-(1-methylethyl)-, may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarbonitrile, 3-(1-methylethyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation: The compound can be oxidized to form corresponding oxiranecarboxylic acids.
Reduction: The compound can be reduced to form corresponding oxiranemethanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide, amines, and alcohols in solvents like DMSO or ethanol at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranecarbonitriles.
Oxidation: Oxiranecarboxylic acids.
Reduction: Oxiranemethanols.
Aplicaciones Científicas De Investigación
Oxiranecarbonitrile, 3-(1-methylethyl)-, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Oxiranecarbonitrile, 3-(1-methylethyl)-, involves its reactivity towards nucleophiles and electrophiles . The compound’s epoxide ring is highly strained, making it susceptible to nucleophilic attack . The cyanide group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane (Ethylene Oxide): A simpler analog with a similar epoxide ring structure but without the cyanide group.
3-Methyl-3-(1-methylethyl)oxirane-2-carbonitrile: A closely related compound with an additional methyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO/c1-4(2)6-5(3-7)8-6/h4-6H,1-2H3 |
Clave InChI |
SEGYKVGTXNCOAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(O1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


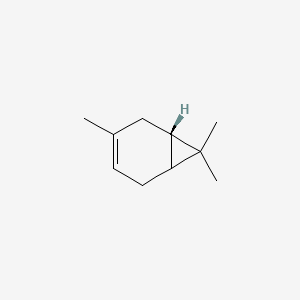
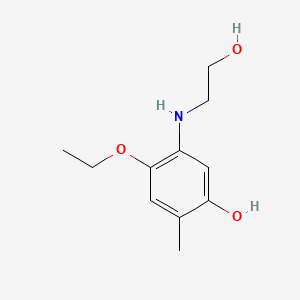
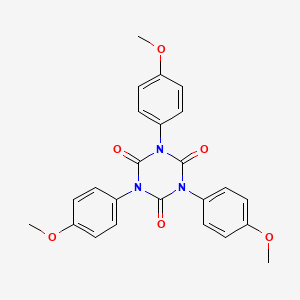
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
